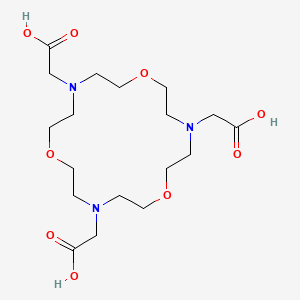
2,2',2''-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid is a complex organic compound with the molecular formula C12H27N3O3. It is known for its unique structure, which includes three oxygen atoms and three nitrogen atoms arranged in a cyclic configuration. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of 1,7,13-trioxa-4,10,16-triazacyclooctadecane as a starting material. The reaction conditions often include the use of solvents such as methanol and catalysts like sodium borohydride (NaBH4) and Raney nickel. The reaction mixture is usually stirred at a temperature range of 15-25°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to monitor and purify the final product .
化学反应分析
Types of Reactions
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenated compounds. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol and water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated derivatives .
科学研究应用
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of 2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Its cyclic structure allows it to act as a chelating agent, binding to metal ions and affecting their reactivity and availability in biological systems .
相似化合物的比较
Similar Compounds
1,7,13-Trioxa-4,10,16-triazacyclooctadecane: A structurally similar compound with similar chemical properties.
1,4,7,10,13,16-Hexaazacyclooctadecane: Another cyclic compound with nitrogen atoms in its structure.
1,7,13-Trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone: A derivative with additional functional groups
Uniqueness
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid is unique due to its specific arrangement of oxygen and nitrogen atoms in a cyclic structure. This configuration provides it with distinctive chemical properties, making it valuable in various scientific research applications .
属性
分子式 |
C18H33N3O9 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
2-[10,16-bis(carboxymethyl)-1,7,13-trioxa-4,10,16-triazacyclooctadec-4-yl]acetic acid |
InChI |
InChI=1S/C18H33N3O9/c22-16(23)13-19-1-7-28-9-3-20(14-17(24)25)5-11-30-12-6-21(15-18(26)27)4-10-29-8-2-19/h1-15H2,(H,22,23)(H,24,25)(H,26,27) |
InChI 键 |
HQMSLMXYNLKBAL-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN(CCOCCN(CCOCCN1CC(=O)O)CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B12845640.png)

![8-Bromoimidazo[1,5-a]pyridin-3-amine](/img/structure/B12845654.png)
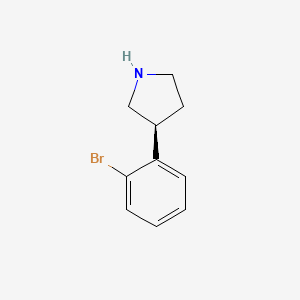
![2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride](/img/structure/B12845657.png)
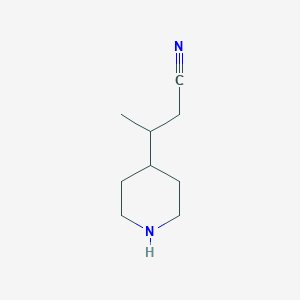
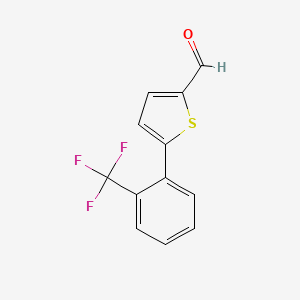
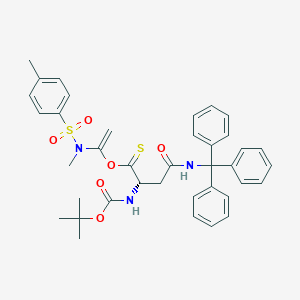
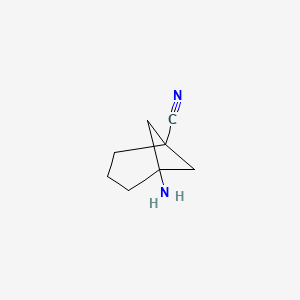
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12845685.png)
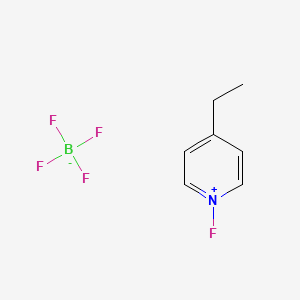
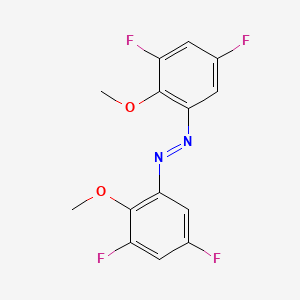
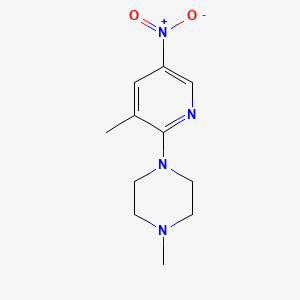
![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)
